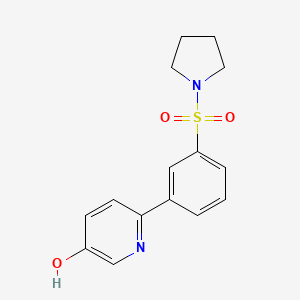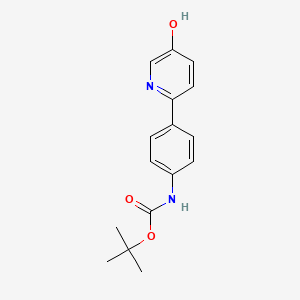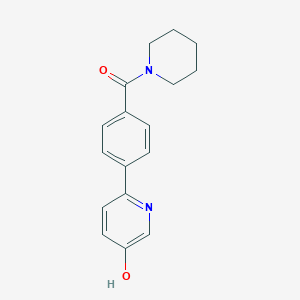
MFCD18323833
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD18323833” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323833” involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using electrophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Suitable for large-scale production, offering consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD18323833” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“MFCD18323833” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which “MFCD18323833” exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The compound’s action may involve:
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding.
Receptor Modulation: Altering receptor conformation and signaling pathways.
Pathway Interference: Disrupting key biochemical pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
“MFCD18323833” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups, such as “MFCD12345678” and “MFCD87654321”.
Uniqueness: “this compound” stands out due to its specific reactivity and applications, which may not be shared by its analogs. Its unique chemical structure allows for distinct interactions with biological targets, making it valuable for specialized research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(5-hydroxypyridin-2-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-15-8-9-16(18-12-15)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNHMYCEQMJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692794 |
Source


|
| Record name | [4-(5-Hydroxypyridin-2-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-91-3 |
Source


|
| Record name | [4-(5-Hydroxypyridin-2-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
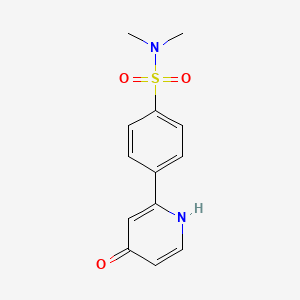
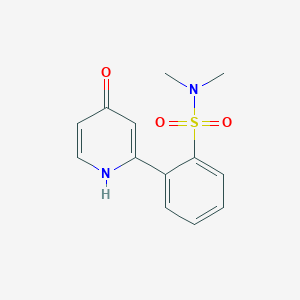

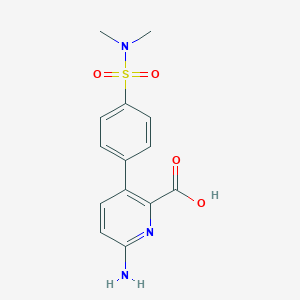

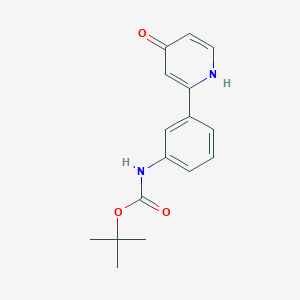
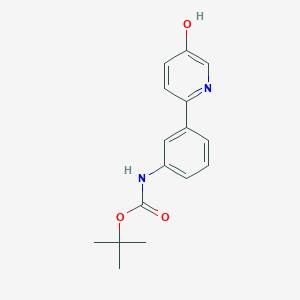
![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)
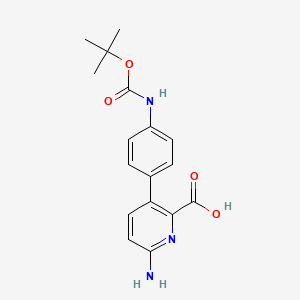
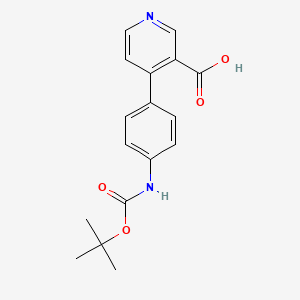
![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6415966.png)
